5-methyl-7-(4-(2-(methylthio)benzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-methyl-7-(4-(2-(methylthio)benzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H25N5O3S and its molecular weight is 487.58. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Tautomeric Studies
- Tautomerism and Structural Transformations : Research on similar compounds, such as 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one, has shown insights into tautomerism and structural transformations in both crystal and solution forms. These studies explore the stability, tautomerism, and spontaneous transformation products of these compounds, highlighting the complex behavior of pyrazolo[4,3-c]pyridine derivatives under different conditions (Gubaidullin et al., 2014).
Synthesis and Reactivity
- Heterocyclic Synthesis : Another line of research focuses on the synthesis of novel heterocyclic compounds incorporating pyrazolo[4,3-c]pyridine moieties. These studies demonstrate the reactivity of these derivatives in forming a variety of novel compounds with potential biological activities, showcasing the importance of such structures in medicinal chemistry and drug design (Ho & Suen, 2013).
Antimicrobial and Antitumor Potential
- Antimicrobial and Antitumor Activities : Investigations into pyrazolo[4,3-c]pyridine derivatives also reveal their potential as antimicrobial agents. For example, compounds synthesized from related structures have shown significant activity against various bacterial and fungal strains, indicating the potential of these derivatives in developing new antimicrobial drugs (Ali, 2009).
Molecular Structure Determination
- X-ray Crystallography Studies : Detailed structural analysis through X-ray crystallography of related pyrazolo[4,3-c]pyridine compounds provides valuable insights into the molecular conformations and interactions within crystals. These studies contribute to our understanding of the structural basis for the reactivity and potential biological activities of these compounds (Karthikeyan et al., 2010).
properties
IUPAC Name |
5-methyl-7-[4-(2-methylsulfanylbenzoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-28-16-20(23-21(17-28)26(34)31(27-23)18-8-4-3-5-9-18)25(33)30-14-12-29(13-15-30)24(32)19-10-6-7-11-22(19)35-2/h3-11,16-17H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHDIPLYXPWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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